molecular formula C17H15N3O3S B2844439 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide CAS No. 690645-56-8

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No. B2844439
M. Wt: 341.39
InChI Key: JGBHSLORZMKHMA-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide , also known as DMPEA , belongs to the phenethylamine class of compounds. It serves as an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. Notably, it shares structural similarities with mescaline, specifically 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

Early syntheses of DMPEA involved multi-step sequences. One such method, reported by Pictet and Finkelstein, started from vanillin and proceeded through several intermediates to yield DMPEA. A shorter synthesis was later proposed by Shulgin and Shulgin . These synthetic routes provide access to this compound for research purposes.


Molecular Structure Analysis

The molecular formula of DMPEA is C₁₀H₁₅NO₂ , with a molar mass of approximately 181.23 g/mol . Its IUPAC name is 2-(3,4-dimethoxyphenyl)ethan-1-amine . The methoxy groups at positions 3 and 4 on the phenyl ring contribute to its distinctive structure .


Chemical Reactions Analysis

DMPEA exhibits some activity as a monoamine oxidase inhibitor (MAOI). This property may have implications for its potential therapeutic applications .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Compounds incorporating the 3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide scaffold have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a study demonstrates the synthesis and biological evaluation of derivatives showing promising activity against a range of human cancer cell lines, highlighting the potential of these compounds as therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021). Another research effort details the creation of Schiff’s bases containing thiadiazole scaffolds and benzamide groups, which exhibited notable anticancer activity, further emphasizing the structural versatility and biological efficacy of these molecules (Tiwari et al., 2017).

Synthesis and Characterization

The synthetic strategies for these compounds often involve multi-step reactions, offering insights into the manipulation of molecular frameworks for the development of bioactive molecules. The synthesis of related compounds involves condensation reactions, showcasing the chemical adaptability of the benzamide and thiadiazole moieties for generating compounds with targeted biological activities. These synthetic methodologies not only contribute to the chemical literature but also provide a foundation for the development of novel therapeutic agents (Bikobo et al., 2017).

Biological Evaluation and Molecular Docking Studies

The evaluation of these compounds extends beyond traditional biological assays, incorporating molecular docking studies to elucidate their mechanism of action at the molecular level. Such studies offer a glimpse into how these compounds interact with biological targets, providing a basis for the rational design of more potent and selective agents. This approach not only highlights the potential of these compounds in drug discovery but also underscores the importance of computational methods in modern pharmaceutical research (Ravinaik et al., 2021).

Photophysical Properties

The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been explored, demonstrating their utility in the development of novel fluorescent materials. These properties are critical for applications in bioimaging and sensors, where the ability to track and monitor biological processes in real-time is essential (Zhang et al., 2017).

properties

IUPAC Name

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-9-8-12(10-14(13)23-2)15(21)18-17-19-16(24-20-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBHSLORZMKHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NSC(=N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

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